Triethyl 2-morpholino-1,1,2-ethanetricarboxylate
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Overview
Description
Triethyl 2-morpholino-1,1,2-ethanetricarboxylate is an organic compound with the molecular formula C15H25NO7 and a molecular weight of 331.36 g/mol . It is characterized by the presence of a morpholine ring and three ester groups. This compound is primarily used in research and development settings, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 2-morpholino-1,1,2-ethanetricarboxylate typically involves the esterification of 2-morpholino-1,1,2-ethanetricarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then cooled, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade ethanol and acid catalysts. The reaction is conducted in large reactors with efficient stirring and temperature control to ensure uniformity and high yield. The product is then subjected to industrial purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Triethyl 2-morpholino-1,1,2-ethanetricarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base at elevated temperatures.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents include lithium aluminum hydride.
Major Products
Hydrolysis: Produces 2-morpholino-1,1,2-ethanetricarboxylic acid.
Substitution: Yields various substituted morpholine derivatives.
Oxidation and Reduction: Results in oxidized or reduced forms of the original compound.
Scientific Research Applications
Triethyl 2-morpholino-1,1,2-ethanetricarboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: Investigated for its potential use in drug development due to its unique chemical structure.
Material Science: Utilized in the development of new materials with specific properties.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of Triethyl 2-morpholino-1,1,2-ethanetricarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis, releasing the active carboxylic acid form, which can interact with enzymes and receptors in biological systems. The morpholine ring can also participate in binding interactions with proteins and other biomolecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Triethyl 1,1,2-ethanetricarboxylate: Similar structure but lacks the morpholine ring.
Diethyl 2-morpholino-1,1-ethanetricarboxylate: Contains two ester groups instead of three.
Ethyl 2-morpholinoacetate: A simpler structure with only one ester group.
Uniqueness
Triethyl 2-morpholino-1,1,2-ethanetricarboxylate is unique due to the presence of three ester groups and a morpholine ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound in various research applications .
Properties
IUPAC Name |
triethyl 2-morpholin-4-ylethane-1,1,2-tricarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO7/c1-4-21-13(17)11(14(18)22-5-2)12(15(19)23-6-3)16-7-9-20-10-8-16/h11-12H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPARRLKIPFHNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(=O)OCC)N1CCOCC1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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